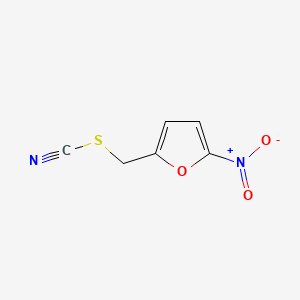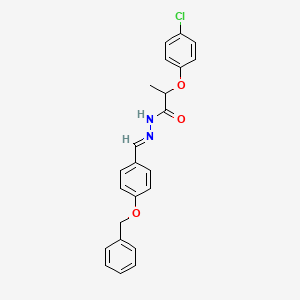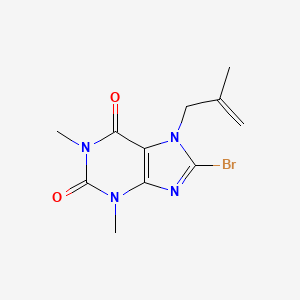![molecular formula C11H21N3O B11979411 [(4-Tert-butylcyclohexylidene)amino]urea CAS No. 92058-94-1](/img/structure/B11979411.png)
[(4-Tert-butylcyclohexylidene)amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Tert-butylcyclohexylidene)amino]urée est un composé chimique connu pour sa structure et ses propriétés uniques. Il se caractérise par la présence d'un groupe tert-butyle lié à un cycle cyclohexylidène, qui est ensuite lié à un groupe amino et à une partie urée.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de [(4-Tert-butylcyclohexylidene)amino]urée implique généralement la réaction de la tert-butylcyclohexanone avec une amine appropriée, suivie de l'introduction d'un groupe urée. Les conditions de réaction nécessitent souvent l'utilisation de solvants tels que le dichlorométhane ou l'éthanol, et de catalyseurs comme l'acide chlorhydrique ou l'acide sulfurique pour faciliter la réaction. Le processus peut également impliquer un chauffage à des températures spécifiques pour assurer l'achèvement de la réaction.
Méthodes de production industrielle
À l'échelle industrielle, la production de [(4-Tert-butylcyclohexylidene)amino]urée peut impliquer des procédés en flux continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs avancés et de conditions de réaction optimisées peut conduire à la synthèse à grande échelle de ce composé avec une pureté et une constance élevées.
Analyse Des Réactions Chimiques
Types de réactions
[(4-Tert-butylcyclohexylidene)amino]urée subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Agents halogénants comme le chlorure de thionyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
[(4-Tert-butylcyclohexylidene)amino]urée a trouvé des applications dans divers domaines de la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et en catalyse.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de [(4-Tert-butylcyclohexylidene)amino]urée implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
[(4-Tert-butylcyclohexylidene)amino]urea has found applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(4-Tert-butylcyclohexylidene)amino]urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- [(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate
- Acides aminés protégés par tert-butoxycarbonyle
Unicité
[(4-Tert-butylcyclohexylidene)amino]urée se distingue par sa combinaison unique d'un groupe tert-butyle et d'une partie urée, qui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux pour des applications spécifiques où d'autres composés similaires pourraient ne pas être aussi efficaces.
Propriétés
Numéro CAS |
92058-94-1 |
|---|---|
Formule moléculaire |
C11H21N3O |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
[(4-tert-butylcyclohexylidene)amino]urea |
InChI |
InChI=1S/C11H21N3O/c1-11(2,3)8-4-6-9(7-5-8)13-14-10(12)15/h8H,4-7H2,1-3H3,(H3,12,14,15) |
Clé InChI |
YJHJPZOHGBLPPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(=NNC(=O)N)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (2E)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11979342.png)
![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979343.png)
![[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate](/img/structure/B11979347.png)
![5-cyclohexyl-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979355.png)
![1-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B11979360.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979363.png)



![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11979382.png)


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11979390.png)

